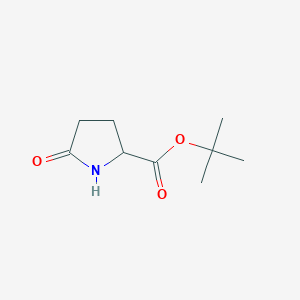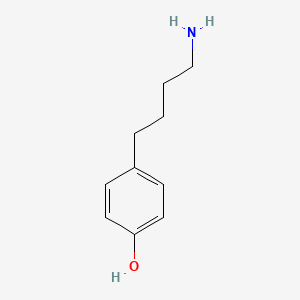
4-(4-Aminobutyl)phenol
Vue d'ensemble
Description
4-(4-Aminobutyl)phenol, also known as 4-APB, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties.
Applications De Recherche Scientifique
Electrochemical Studies
Voltammetric and Spectroelectrochemical Investigations : Studies have shown that compounds like 4-aminophenol undergo electrochemical oxidation at gold electrodes in different media, revealing their potential for electroanalytical applications and understanding of their electrochemical behavior (Schwarz et al., 2003). This research provides foundational knowledge for developing sensors or other electrochemical devices that utilize 4-aminophenol derivatives.
Biodegradation and Environmental Applications
Degradation by Pseudomonas sp. : Metabolic profiling of Pseudomonas sp. has shown that phenols like 4-chlorophenol can be biodegraded, highlighting a possible environmental application in the treatment of phenolic pollutants (Liu et al., 2014). The study suggests that the addition of phenol enhances the degradation of chlorophenols, offering insight into strategies for bioremediation of contaminated environments.
Biochemical Insights and Applications
Phenolic Acids in Biology and Medicine : Chlorogenic Acid (CGA) is a phenolic compound with significant biological and pharmacological effects, including antioxidant, antibacterial, and neuroprotective activities (Naveed et al., 2018). This review underlines the broad potential of phenolic acids in health and disease, suggesting areas for further research that could include derivatives of 4-(4-Aminobutyl)phenol.
Analytical Applications
Spectrofluorometric Protein Determination : Utilizing 4-aminophenol for the determination of proteins via synchronous fluorescence is a novel approach that could have significant implications for bioanalysis, offering a sensitive and reliable method for protein quantification in various samples (Wang et al., 2002).
Synthetic Pathways and Material Science Applications
Novel Phenol Synthetic Pathways in E. coli : Engineering Escherichia coli to produce phenol from glucose opens new avenues for sustainable production of this important chemical, demonstrating the potential for metabolic engineering in creating renewable resources for industrial chemicals (Miao et al., 2015).
Propriétés
IUPAC Name |
4-(4-aminobutyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTJVDOGLJMYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440986 | |
| Record name | 4-(4-aminobutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminobutyl)phenol | |
CAS RN |
22205-09-0 | |
| Record name | 4-(4-aminobutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
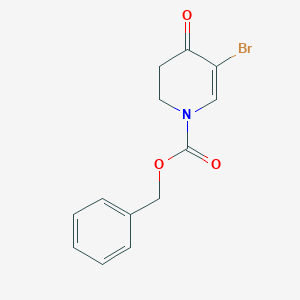

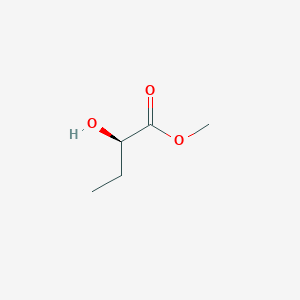

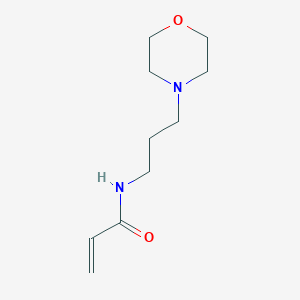

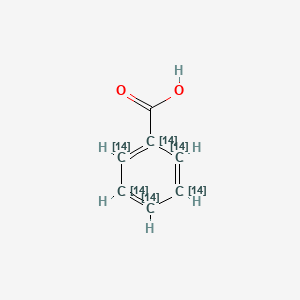
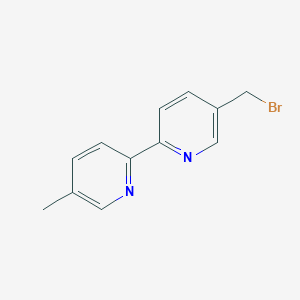
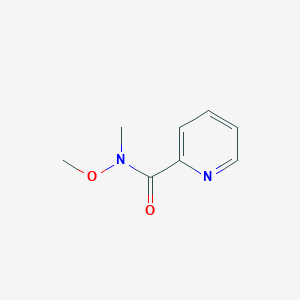
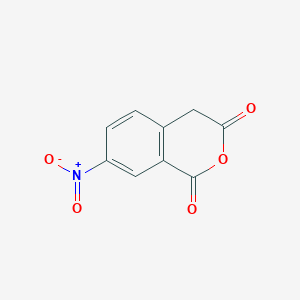
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
